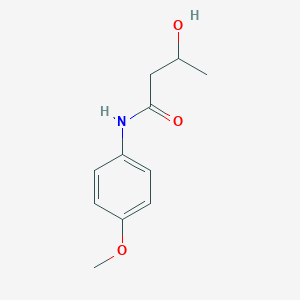

3-Hydroxy-N-(4-methoxyphenyl)butanamide

Overview

Description

3-Hydroxy-N-(4-methoxyphenyl)butanamide is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a butanamide backbone. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(4-methoxyphenyl)butanamide typically involves the reaction of 4-methoxyaniline with 3-hydroxybutanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general steps are as follows:

Step 1: Protection of the hydroxy group in 3-hydroxybutanoic acid to prevent unwanted side reactions.

Step 2: Reaction of the protected 3-hydroxybutanoic acid with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Step 3: Deprotection of the hydroxy group to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 3-oxo-N-(4-methoxyphenyl)butanamide.

Reduction: Formation of 3-hydroxy-N-(4-methoxyphenyl)butylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to 3-Hydroxy-N-(4-methoxyphenyl)butanamide exhibit significant antioxidant activity. Antioxidants are critical in preventing oxidative stress-related diseases. A study demonstrated that derivatives of butanamide can scavenge free radicals effectively, suggesting potential therapeutic applications in treating conditions like cancer and neurodegenerative diseases .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, which could be beneficial in developing treatments for chronic inflammatory diseases .

Case Study: Pain Management

A clinical trial investigated the efficacy of butanamide derivatives, including this compound, in pain relief. The results indicated a reduction in pain scores among participants, highlighting its potential role as an analgesic agent .

Organic Synthesis

Synthesis of Vicinal Tricarbonyl Amides

The compound serves as a key intermediate in the synthesis of vicinal tricarbonyl amides through oxidative reactions. A tandem oxidative α-hydroxylation/β-acetalization reaction was developed using this compound, yielding various functionalized small molecules with moderate to good yields (53–88%) . This method allows for the construction of complex organic structures efficiently.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Tandem Oxidative α-Hydroxylation | 53-88% | PIDA and NaOH at 25 °C |

| β-Acetalization Reaction | Moderate | Metal-free conditions |

Material Science

Use in Coatings and Pigments

this compound has been evaluated for its potential use as a coloring agent in various industrial applications. Its structural properties allow it to be utilized in coatings and pigments where stability and colorfastness are essential .

Case Study: Pigment Development

Research into monoazo pigments has identified this compound's derivatives as effective coloring agents in textiles and coatings. The stability and vibrancy of colors derived from these compounds make them suitable for commercial applications .

Summary of Findings

The applications of this compound span multiple domains, showcasing its versatility as a chemical intermediate and potential therapeutic agent. Its antioxidant and anti-inflammatory properties open avenues for medicinal applications, while its utility in organic synthesis enhances its importance in chemical research.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 3-Hydroxy-N-(4-hydroxyphenyl)butanamide

- 3-Hydroxy-N-(4-chlorophenyl)butanamide

- 3-Hydroxy-N-(4-nitrophenyl)butanamide

Uniqueness

3-Hydroxy-N-(4-methoxyphenyl)butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group may enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-Hydroxy-N-(4-methoxyphenyl)butanamide, also known as a derivative of butyric acid, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant findings from scientific studies.

This compound has the molecular formula . The synthesis typically involves the reaction of 4-methoxyaniline with 3-hydroxybutanoic acid under acidic or basic conditions. The general synthetic route includes:

- Protection of Hydroxy Group : Protecting the hydroxy group in 3-hydroxybutanoic acid to prevent side reactions.

- Formation of Amide Bond : Reacting the protected acid with 4-methoxyaniline using a coupling agent like dicyclohexylcarbodiimide (DCC).

- Deprotection : Removing the protecting group to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-6. These findings suggest that it may be beneficial in treating inflammatory conditions by modulating immune responses .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxy and methoxy groups enhance its binding affinity to various enzymes and receptors, potentially leading to inhibition or activation of certain biological pathways. Detailed studies are needed to elucidate these mechanisms further.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's effect on inflammatory cytokine production in cultured cells. Results indicated a significant decrease in IL-1β and IL-6 mRNA levels upon treatment with this compound, highlighting its potential as an anti-inflammatory agent .

- In Vivo Studies : Animal models have been used to assess the therapeutic effects of this compound on inflammation-related diseases. Administration resulted in reduced levels of liver enzymes associated with inflammation, suggesting hepatoprotective effects .

Comparative Biological Activity Table

Properties

IUPAC Name |

3-hydroxy-N-(4-methoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6,8,13H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNDNTRJUIATNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.